![molecular formula C10H11NO2 B13203425 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
The synthesis of 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its mild conditions and excellent functional group tolerance. Another approach includes the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This method can be further divided into sequential tandem closure of two rings or simultaneous formation of two rings .
Analyse Chemischer Reaktionen
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in cyclopropanation reactions, which are often catalyzed by transition metals . Common reagents used in these reactions include maleimides and N-tosylhydrazones . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it has been shown to act as a potent μ opioid receptor antagonist, which can be useful in the treatment of pruritus . Additionally, it can inhibit ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) .
Vergleich Mit ähnlichen Verbindungen
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can be compared to other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and biological activities . For instance, 3-azabicyclo[3.1.0]hexane derivatives have been studied for their potential use as antiviral agents, protease inhibitors, and reuptake inhibitors of serotonin, noradrenaline, and dopamine . The unique furan-2-carbaldehyde moiety in this compound distinguishes it from these related compounds, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5-(3-azabicyclo[3.1.0]hexan-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-6-9-1-2-10(13-9)11-4-7-3-8(7)5-11/h1-2,6-8H,3-5H2 |
InChI-Schlüssel |
NUUNWKPCCFUEAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1CN(C2)C3=CC=C(O3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


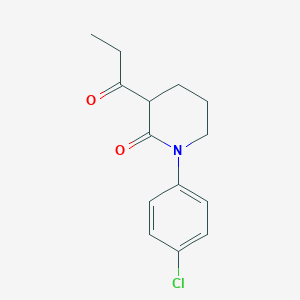
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
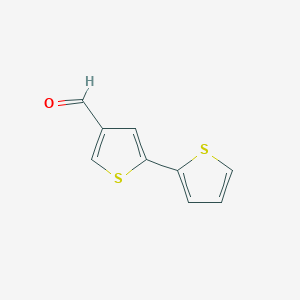
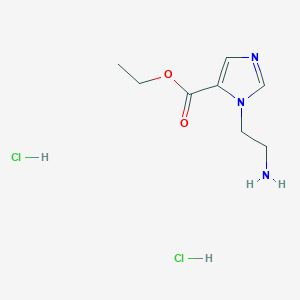
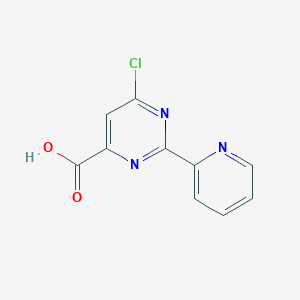
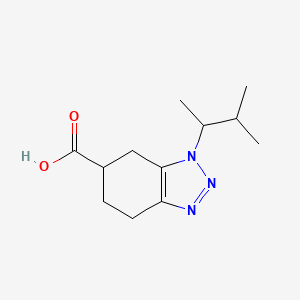
![[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13203413.png)
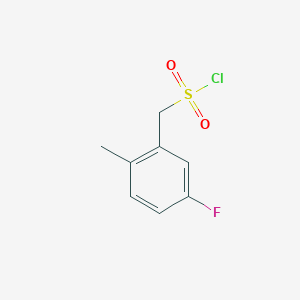

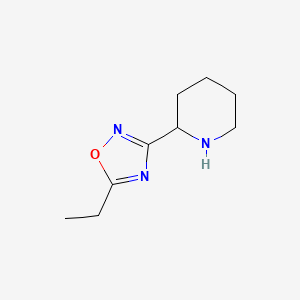
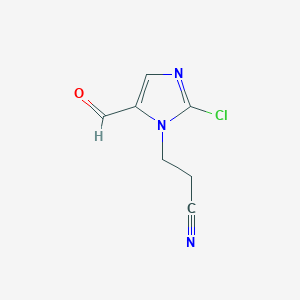
![{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13203452.png)
![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
